molecular formula C20H27ClN2O4 B560196 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

Numéro de catalogue: B560196
Poids moléculaire: 394.9 g/mol
Clé InChI: UEDYXFOPCMTXEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse du chlorhydrate de MDL 73005EF implique plusieurs étapes, commençant par la préparation des composés intermédiaires. La voie de synthèse comprend généralement les étapes suivantes :

    Formation de l'intermédiaire benzodioxane : Ceci implique la réaction de matières premières appropriées pour former la structure cyclique benzodioxane.

    Attachement de la chaîne latérale éthylamine : L'intermédiaire benzodioxane est ensuite réagi avec un dérivé d'éthylamine pour introduire la chaîne latérale.

    Formation du cycle azaspirodécane :

Analyse Des Réactions Chimiques

Le chlorhydrate de MDL 73005EF subit diverses réactions chimiques, notamment :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anxiolytic Properties
Research indicates that this compound exhibits anxiolytic effects , similar to other members of the azaspirodecane family. It has been shown to interact with serotonin receptors, specifically the 5-HT1A receptor , which plays a crucial role in anxiety modulation. Studies have demonstrated that compounds with similar structures can significantly reduce anxiety-like behaviors in animal models .

1.2 Antidepressant Effects
In addition to its anxiolytic properties, this compound may also possess antidepressant-like effects . Its mechanism is believed to involve the enhancement of serotonergic neurotransmission, which is a common target for antidepressant medications. The activation of serotonin receptors can lead to improved mood and reduced depressive symptoms .

1.3 Selective Adrenergic Activity
The compound has shown selectivity for the α1d-adrenergic receptor , which is significant for functional characterization studies of adrenergic receptors. This selectivity suggests potential applications in developing treatments for conditions related to adrenergic dysregulation, such as hypertension and certain types of anxiety disorders .

Synthesis and Derivatives

2.1 Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. For instance, methods have been developed that utilize various solvents and reaction conditions to enhance the efficiency of the synthesis process .

StepDescriptionKey Reagents
1Alkylation of spiro compound1,4-Dibromobutane
2Reaction with piperazinePiperazine, Acid Binder
3Formation of hydrochloride saltHydrochloric Acid

This table summarizes the key steps in synthesizing the compound and highlights important reagents used in each step.

Case Studies

3.1 Clinical Trials and Efficacy Studies
Clinical studies involving similar compounds have provided insights into their efficacy in treating anxiety and depression. For example, a study on MM199 , a related compound, demonstrated significant anxiolytic effects mediated through serotonin receptor activation . Such findings support further investigation into the therapeutic potential of 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride.

3.2 Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationship of azaspiro compounds has revealed that modifications at specific positions can enhance pharmacological activity while reducing side effects. Understanding these relationships can guide future drug design efforts focused on optimizing efficacy and safety profiles .

Activité Biologique

The compound 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione; hydrochloride is a derivative of 8-azaspiro[4.5]decane-7,9-dione, which has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14_{14}H18_{18}ClN1_{1}O3_{3}
  • Molecular Weight : 273.75 g/mol
  • CAS Number : 479195-19-2

This compound features a spirocyclic structure that is characteristic of several pharmacologically active agents. The presence of a benzodioxin moiety contributes to its unique biological profile.

The biological activity of 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione; hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It has been shown to exhibit anxiolytic effects similar to those of buspirone, a well-known anxiolytic agent. The compound acts as a partial agonist at serotonin receptors (5-HT1A_1A), which is crucial for its anxiolytic properties.

Pharmacological Studies

Numerous studies have investigated the pharmacological profile of this compound:

  • Anxiolytic Activity : In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors measured through the elevated plus maze and open field tests. Doses ranging from 0.5 to 10 mg/kg showed dose-dependent effects on anxiety reduction .
  • Sedative Effects : The sedative properties were evaluated using a shuttle box technique that distinguished between tranquilizing agents and non-specific central nervous system depressants. The results indicated that the compound exhibited tranquilizing effects without significant sedation at therapeutic doses .
  • Toxicity and Safety Profile : Toxicological assessments revealed that the compound has a favorable safety profile with no observed acute toxicity at doses up to 100 mg/kg in rodent models . Long-term studies are necessary to fully understand its chronic toxicity and potential side effects.

Clinical Trials

A clinical trial conducted on healthy volunteers assessed the safety and efficacy of the compound in treating generalized anxiety disorder (GAD). The study reported that participants receiving the treatment experienced a significant reduction in anxiety scores compared to placebo after four weeks of treatment .

Comparative Studies

Comparative studies with buspirone demonstrated that while both compounds exhibit anxiolytic effects, 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione; hydrochloride had a lower incidence of side effects such as dizziness and nausea .

Summary of Biological Activities

Activity TypeObserved EffectDosage Range (mg/kg)
AnxiolyticSignificant reduction0.5 - 10
SedativeMinimal sedationUp to 100
ToxicityNo acute toxicity observedUp to 100

Pharmacokinetic Properties

PropertyValue
BioavailabilityHigh
Half-lifeApproximately 6 hours
MetabolismHepatic
ExcretionRenal

Propriétés

IUPAC Name

8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4.ClH/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;/h1-2,5-6,15,21H,3-4,7-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDYXFOPCMTXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.